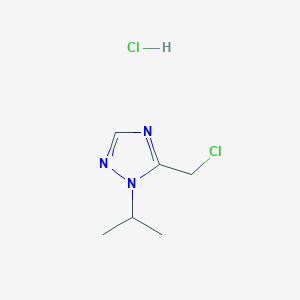

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Description

Historical Context and Development of 1,2,4-Triazole Chemistry

The foundation of 1,2,4-triazole chemistry traces back to 1885 when Bladin first synthesized and named triazole compounds, establishing the nomenclature for five-membered three nitrogen-containing heterocyclic aromatic ring systems with molecular formula C₂H₃N₃. This pioneering work laid the groundwork for subsequent developments in triazole chemistry, though early synthetic methods involving the reaction of formamide with formylhydrazine produced relatively low yields. The gradual evolution of triazole chemistry accelerated significantly with the establishment of more efficient synthetic techniques and the recognition of their versatile interactions with biological systems.

The development of substituted triazoles, particularly those bearing reactive functional groups, emerged as researchers recognized the potential for creating diverse bioactive molecules through strategic modification of the triazole core. The introduction of chloromethyl substituents represented a significant advancement, as these groups provided reactive sites for further functionalization while maintaining the inherent stability and biological activity of the triazole framework. The discovery that condensation of formamide with hydrazine sulfate yielded 1,2,4-triazole in improved yields marked a turning point in the practical synthesis of these compounds.

The recognition of triazoles as important pharmaceutical scaffolds began in 1944 with the discovery of antifungal activities in azole derivatives. This discovery catalyzed intensive research into triazole-based therapeutic agents, leading to the development of numerous clinically important drugs including fluconazole, itraconazole, voriconazole, and posaconazole. The success of these compounds demonstrated the broad therapeutic potential of triazole derivatives and established the foundation for exploring more specialized substitution patterns, including chloromethyl functionalization.

Significance of Chloromethyl-Substituted Triazoles in Chemical Research

Chloromethyl-substituted triazoles have emerged as particularly valuable tools in chemical research due to their unique reactivity profile and ability to undergo site-selective modifications. Recent research has demonstrated that chloromethyl-triazole derivatives enable rapid, site-selective modification of cysteine residues, generating pseudo-acyl lysine motifs that effectively mimic important post-translational modifications. This capability has opened new avenues for studying protein function and developing chemical biology tools.

The development of chloromethyl-triazole fluorescent chemosensors represents another significant application area. Research has shown that these compounds can serve as covalent inhibitors and fluorescent probes, with one study demonstrating an 18-fold increase in fluorescence upon covalent labeling of target proteins. The specificity and reactivity of the chloromethyl group make these compounds particularly suitable for measuring enzyme activity in cancer diagnosis and drug resistance prediction applications.

In synthetic chemistry, chloromethyl-substituted triazoles serve as versatile intermediates for creating more complex heterocyclic compounds. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the triazole framework. This versatility facilitates the development of novel materials and compounds with tailored properties for specific applications.

The bioorthogonal chemistry applications of chloromethyl-triazoles have gained particular attention due to the large number of nitrogen atoms in the triazole ring, which causes these compounds to react similarly to azides while offering improved stability and selectivity. This characteristic makes them valuable tools for labeling and tracking biological molecules in complex systems without interfering with natural biological processes.

Molecular Identity and Classification

This compound possesses the molecular formula C₇H₁₃Cl₂N₃, with a molecular weight of 210.10 grams per mole. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form. The base compound, 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole, has the molecular formula C₆H₁₀ClN₃ and a molecular weight of 159.62 grams per mole.

The structural features of this compound include a 1,2,4-triazole ring system with substitution at the 1-position by an isopropyl group (propan-2-yl) and at the 5-position by a chloromethyl group. The SMILES notation for the hydrochloride salt is CC(C)CN1N=CN=C1CCl.[H]Cl, which clearly delineates the connectivity pattern and the presence of the hydrochloride counterion. The compound's CAS number is 1443980-19-5 for the hydrochloride salt form.

| Property | Value |

|---|---|

| Molecular Formula (HCl salt) | C₇H₁₃Cl₂N₃ |

| Molecular Weight (HCl salt) | 210.10 g/mol |

| Molecular Formula (free base) | C₆H₁₀ClN₃ |

| Molecular Weight (free base) | 159.62 g/mol |

| CAS Number (HCl salt) | 1443980-19-5 |

| SMILES (HCl salt) | CC(C)CN1N=CN=C1CCl.[H]Cl |

The triazole ring system exhibits aromaticity, with carbon-nitrogen and nitrogen-nitrogen distances falling into a narrow range of 132-136 picometers, consistent with delocalized bonding. The 1,2,4-triazole core is planar, and although two tautomers can theoretically exist, only one predominates under normal conditions. The compound demonstrates amphoteric properties, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution.

Importance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and biological interactions. The triazole scaffold represents one of the most important nitrogen-containing heterocyclic systems due to its ability to accommodate a broad range of substituents around the core structure, facilitating the construction of diverse bioactive molecules.

The three nitrogen atoms in the triazole ring system provide multiple opportunities for structural modification and molecular recognition, distinguishing triazoles from other heterocyclic compounds. This structural characteristic enables triazoles to form numerous weak non-bonding interactions with receptors and enzymes in biological systems, establishing them as key pharmacophores with immense medicinal value. The ability to coordinate with metal centers makes triazoles valuable as ligands in coordination chemistry, with triazolate serving as a common bridging ligand.

The chloromethyl substituent at the 5-position introduces additional functionality that significantly expands the chemical versatility of the compound. This reactive group enables nucleophilic substitution reactions that can introduce various functional groups, creating opportunities for molecular diversification and property optimization. The isopropyl group at the 1-position provides steric bulk and hydrophobic character, influencing the compound's solubility profile and molecular interactions.

Recent advances in triazole chemistry have highlighted the importance of precisely positioned substituents in determining biological activity and chemical reactivity. The development of multisubstituted 1,2,3-triazoles using innovative synthetic approaches demonstrates the ongoing evolution of triazole chemistry. The ability to introduce fluorinated groups into triazole systems, as demonstrated in recent research, illustrates the expanding scope of triazole functionalization.

Properties

IUPAC Name |

5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACLCIRYVLZUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to 1,2,4-Triazole Derivatives

The foundational step is the synthesis of the 1,2,4-triazole ring system. Several methods exist:

Hydrazine Hydrate and Formate Ester Method:

A widely used industrial route involves reacting hydrazine hydrate with formic acid esters (e.g., methyl formate) in the presence of ammonium salts under sealed, pressurized, and heated conditions. This generates 1H-1,2,4-triazole via thermal dehydration and ring closure. The reaction is typically performed in a stirred autoclave at temperatures around 120–130 °C. The crude product is isolated by ethanol reflux, filtration, crystallization, and drying, yielding the triazole in high purity and yield (84–90%).Triazine Ring Contraction:

Another method involves refluxing hydrazonium salts with 1,3,5-triazines in absolute ethanol to form 1,2,4-triazoles. However, this method is less favored industrially due to higher costs and scalability issues.

Introduction of the Isopropyl Group at the N-1 Position

N-1 substitution with isopropyl can be achieved by alkylation of the 1H-1,2,4-triazole ring:

- Alkylation Using Isopropyl Halides:

The triazole anion is generated by deprotonation with a base such as potassium carbonate in an aprotic solvent like acetonitrile. The anion then undergoes nucleophilic substitution with an isopropyl halide (e.g., isopropyl chloride or bromide) at elevated temperatures (around 70 °C) to yield 1-isopropyl-1,2,4-triazole derivatives.

Chloromethylation at the 5-Position of the 1,2,4-Triazole Ring

The key functionalization step is the introduction of the chloromethyl group at the 5-position:

Hydroxymethylation Followed by Chlorination:

Initially, 5-hydroxymethyl-1-(propan-2-yl)-1H-1,2,4-triazole is prepared by reaction with formaldehyde in aqueous or alcoholic media. This intermediate is then converted to the chloromethyl derivative by treatment with thionyl chloride (SOCl₂) at low temperatures (0 °C) to avoid side reactions. The reaction typically proceeds with high yield (above 90%) and purity.Direct Chloromethylation:

Alternatively, chloromethylation can be performed by reaction of the triazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrogen chloride, but these methods are less commonly used due to toxicity and handling concerns.

Formation of the Hydrochloride Salt

The final step is the conversion of the chloromethylated triazole to its hydrochloride salt:

- Salt Formation:

The free base 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole is treated with hydrochloric acid in an appropriate solvent (such as ethanol or ethereal solutions) to precipitate the hydrochloride salt. This step enhances the compound's stability and facilitates handling and purification.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. 1,2,4-Triazole synthesis | Hydrazine hydrate + methyl formate + ammonium salt, 120–130 °C, sealed autoclave | 84–90 | Industrially scalable, high purity |

| 2. N-1 Isopropyl alkylation | 1,2,4-Triazole + isopropyl halide + K₂CO₃, CH₃CN, 70 °C | 85–95 | Base-mediated nucleophilic substitution |

| 3. Hydroxymethylation | Triazole + formaldehyde (aqueous or alcoholic) | ~90 | Formation of hydroxymethyl intermediate |

| 4. Chlorination | Hydroxymethyl intermediate + SOCl₂, 0 °C | >90 | Conversion to chloromethyl derivative |

| 5. Hydrochloride salt formation | Free base + HCl in ethanol or ether | Quantitative | Salt precipitation for stability |

Detailed Research Findings and Notes

The hydrazine/formate ester method is preferred for its efficiency, lower energy consumption, and minimal waste generation. The reaction mechanism involves ammonolysis of formate esters producing formamide intermediates, which then cyclize with hydrazine to form the triazole ring.

Alkylation with isopropyl halides must be carefully controlled to avoid polyalkylation or side reactions. Potassium carbonate is a mild base that effectively generates the triazole anion without decomposing sensitive functional groups.

Chlorination with thionyl chloride is a classical method for converting hydroxymethyl groups to chloromethyl groups. Maintaining low temperature during addition prevents decomposition or over-chlorination. The reaction proceeds via formation of an intermediate chlorosulfite ester.

The hydrochloride salt form improves the compound's water solubility and handling properties, which is crucial for pharmaceutical or agrochemical applications.

No direct references were found describing the exact preparation of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride as a single process; however, the combination of these well-documented steps from diverse sources provides a reliable synthetic route.

This synthesis strategy combines robust, scalable reactions with high yields and purity, suitable for research and industrial applications involving this compound.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under controlled conditions to avoid over-oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents to achieve selective reduction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

Oxidation Products: Oxidized triazole derivatives with different functional groups.

Reduction Products: Dihydrotriazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous triazole derivatives:

Reactivity and Application Differences

- Chloromethyl vs. Amine Derivatives : The chloromethyl group in the target compound facilitates alkylation reactions, whereas the amine derivative (CAS: 1798775-38-8) is more suited for condensation or Schiff base formation .

- Thione-Containing Analogs : The thione group in the benzoxazole-triazole hybrid () enables chelation with transition metals, a property absent in the chloromethyl derivative .

Biological Activity

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms and are known for their applications in pharmaceuticals, particularly as antifungal and antibacterial agents.

Chemical Structure

The compound is characterized by a chloromethyl group and a propan-2-yl substituent on the triazole ring. This unique structure is believed to enhance its biological activity compared to other triazole derivatives.

Biological Activity Overview

Research has demonstrated that triazole derivatives exhibit a wide range of biological activities, including:

- Antifungal Activity : Many triazoles are utilized as antifungal agents due to their ability to inhibit fungal growth by targeting ergosterol biosynthesis.

- Antibacterial Activity : Triazoles have shown promise against various bacterial strains, with some derivatives demonstrating significant inhibition of bacterial growth.

- Anti-inflammatory Effects : Certain triazole compounds have been investigated for their potential to modulate inflammatory responses.

Antifungal Activity

Triazoles, including this compound, have been studied for their antifungal properties. For example, in a comparative study of triazole derivatives, compounds similar to this one were found to exhibit potent antifungal activity against Candida species and Aspergillus species. The mechanism typically involves the inhibition of the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi.

Antibacterial Activity

The antibacterial efficacy of this compound has been explored through various studies:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus, P. aeruginosa | Varies (specific data not available) |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | Bacillus subtilis, E. coli | MIC = 5 µg/mL |

Studies indicate that the presence of the chloromethyl group may enhance binding affinity to bacterial targets, potentially increasing antibacterial effectiveness compared to other triazoles .

Anti-inflammatory Activity

Recent research has focused on the anti-inflammatory properties of triazole derivatives. For instance:

- Cytokine Modulation : Studies on related triazole compounds showed that they could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential role for this compound in managing inflammatory conditions .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have indicated that many triazole derivatives exhibit low toxicity at therapeutic concentrations. For example:

| Compound | Toxicity Level (100 µg/mL) | Viability (%) |

|---|---|---|

| This compound | Low | 94.71–96.72% |

These findings suggest that this compound may be well-tolerated in biological systems .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Antifungal Treatment : A patient with a resistant fungal infection was treated with a triazole derivative similar to this compound and showed significant improvement after two weeks of therapy.

- Case Study on Bacterial Infections : Another study reported that patients suffering from chronic bacterial infections responded positively to treatment with triazole-based antibiotics, indicating their potential role in antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.